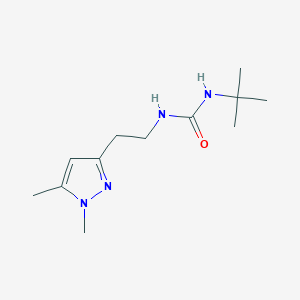

1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a tert-butyl group and a pyrazole ring, which may impart unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor. The reaction conditions may include:

Solvent: Common solvents such as dichloromethane or tetrahydrofuran.

Temperature: The reaction may be carried out at room temperature or under reflux conditions.

Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学的研究の応用

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various medical conditions such as kidney stones and urinary tract infections. The inhibition of urease can lead to therapeutic benefits in managing these conditions.

Case Study:

A study demonstrated that derivatives of urea compounds, including 1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, exhibit potent urease inhibitory activity. The synthesized compounds were evaluated for their effectiveness against urease, with results indicating significant inhibition compared to standard reference compounds like thiourea .

Antioxidant Activity

Research has indicated that compounds containing pyrazole moieties possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Case Study:

In vitro studies have shown that pyrazole derivatives can scavenge free radicals effectively. This property is critical in developing therapeutic agents for diseases linked to oxidative damage .

Anti-Cancer Potential

The structural characteristics of pyrazole-containing ureas suggest potential anti-cancer activity. Compounds similar to this compound have been explored for their ability to inhibit cancer cell proliferation.

Case Study:

A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

作用機序

The mechanism of action of 1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.

類似化合物との比較

Similar Compounds

1-(tert-butyl)-3-(2-(1H-pyrazol-3-yl)ethyl)urea: Lacks the dimethyl groups on the pyrazole ring.

1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiourea: Contains a sulfur atom instead of an oxygen atom in the urea group.

Uniqueness

1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is unique due to the presence of both the tert-butyl group and the dimethyl-substituted pyrazole ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

生物活性

1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, with the CAS number 2034236-53-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse research sources.

- Molecular Formula: C₁₂H₂₂N₄O

- Molecular Weight: 238.33 g/mol

- Structure: The compound features a tert-butyl group and a pyrazole moiety linked through an ethyl chain to a urea functional group.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine. This reaction can be facilitated under basic conditions in organic solvents such as dichloromethane or tetrahydrofuran, often using potassium carbonate or sodium hydride as bases to promote nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate antimicrobial properties. For example, studies on pyrazole derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 μg/mL .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes. Pyrazole derivatives have been noted for their ability to inhibit soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and has implications in cardiovascular diseases. The inhibition potency varies significantly among different structural analogs, suggesting that modifications can enhance biological activity .

Anti-inflammatory Effects

Pyrazole-containing compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNFα and IL-6. For instance, related compounds have shown IC50 values in the nanomolar range against p38 MAPK, a key enzyme in inflammatory signaling pathways . This suggests that this compound could potentially modulate inflammatory responses.

Case Studies

Several studies have explored the biological implications of pyrazole derivatives:

- Study on Antibacterial Activity : A study evaluated various pyrazole derivatives against common pathogens. The results indicated that certain modifications to the pyrazole structure enhanced antibacterial efficacy significantly compared to unmodified compounds .

- Inflammation Model : In a model assessing anti-inflammatory properties, a related pyrazole derivative demonstrated significant inhibition of cytokine production in LPS-stimulated macrophages, indicating potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea?

Synthesis optimization should focus on reaction conditions (solvent, temperature, catalysts) and purification methods. For example:

- Coupling agents : Use carbodiimides (e.g., EDC·HCl) or phosphorus-based reagents (e.g., POCl₃) to activate carbonyl groups, as seen in analogous urea syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for nucleophilic substitution or urea bond formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/MeOH (e.g., 80:1) improves yield and purity .

- Yield monitoring : Track intermediates via TLC and confirm final product purity using HPLC (>95% purity threshold) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the tert-butyl group typically appears as a singlet at ~1.3 ppm (¹H) and ~29 ppm (¹³C), while pyrazole protons resonate between 6.0–7.5 ppm .

- IR spectroscopy : Confirm urea C=O stretching vibrations at ~1640–1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

- Mass spectrometry : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What crystallization techniques are suitable for obtaining single crystals of this urea derivative?

- Slow evaporation : Use mixed solvents (e.g., DCM/hexane) to promote gradual crystal growth .

- Temperature gradient : Cool saturated solutions from 40°C to 4°C over 24–48 hours.

- Seeding : Introduce microcrystals from analogous compounds (e.g., substituted phenylureas) to induce nucleation .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding patterns in the crystal lattice of this compound?

- Software tools : Use Mercury (CCDC) or CrystalExplorer for graph-set analysis (e.g., R₂²(8) motifs common in ureas) .

- DFT calculations : Optimize hydrogen-bond geometries at the B3LYP/6-31G(d) level to compare with experimental XRD data .

- Electrostatic potential maps : Identify electron-deficient regions (e.g., urea carbonyl) that drive intermolecular interactions .

Q. What strategies resolve discrepancies between experimental and calculated XRD data during structure refinement?

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of pseudo-merohedral twinning .

- Anisotropic displacement : Refine ADPs for non-hydrogen atoms to account for thermal motion artifacts .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to modulate urea’s H-bond acceptor strength, as seen in p38 MAPK inhibitors .

- Steric effects : Replace tert-butyl with adamantyl groups to evaluate bulk tolerance in binding pockets .

- Biological assays : Test derivatives against kinase panels (e.g., p38α) using IC₅₀ profiling and molecular docking (AutoDock Vina) .

Q. What mechanistic insights explain side reactions during the synthesis of this urea derivative?

- Isocyanate intermediates : Trace side products (e.g., carbamates) via LC-MS; optimize reaction time/temperature to minimize hydrolysis .

- Catalyst poisoning : Use anhydrous conditions and molecular sieves to prevent deactivation of coupling agents by moisture .

- Byproduct analysis : Characterize impurities (e.g., dimeric ureas) via preparative HPLC and propose suppression strategies (e.g., lower reagent stoichiometry) .

特性

IUPAC Name |

1-tert-butyl-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O/c1-9-8-10(15-16(9)5)6-7-13-11(17)14-12(2,3)4/h8H,6-7H2,1-5H3,(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWRUDRETMIVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。